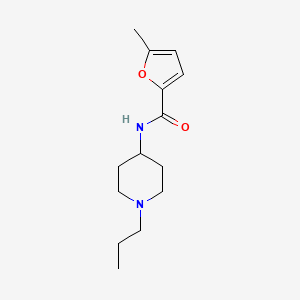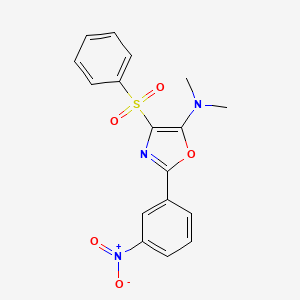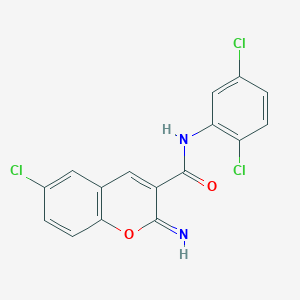
5-methyl-N-(1-propyl-4-piperidinyl)-2-furamide
Descripción general
Descripción
5-methyl-N-(1-propyl-4-piperidinyl)-2-furamide, also known as MPF, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have unique properties that make it useful in various fields of research, including neuroscience, pharmacology, and drug development.
Aplicaciones Científicas De Investigación
5-methyl-N-(1-propyl-4-piperidinyl)-2-furamide has been studied extensively for its potential applications in various fields of scientific research. In neuroscience, 5-methyl-N-(1-propyl-4-piperidinyl)-2-furamide has been used to study the effects of dopamine on the brain and its role in addiction. 5-methyl-N-(1-propyl-4-piperidinyl)-2-furamide has also been studied for its potential applications in drug development, particularly in the development of drugs for the treatment of addiction and other neurological disorders.
Mecanismo De Acción
5-methyl-N-(1-propyl-4-piperidinyl)-2-furamide acts as a selective dopamine D3 receptor antagonist, which means that it blocks the activity of dopamine at D3 receptors in the brain. This mechanism of action is thought to be responsible for the effects of 5-methyl-N-(1-propyl-4-piperidinyl)-2-furamide on addiction and other neurological disorders.
Biochemical and Physiological Effects
5-methyl-N-(1-propyl-4-piperidinyl)-2-furamide has been found to have several biochemical and physiological effects in the brain. Studies have shown that 5-methyl-N-(1-propyl-4-piperidinyl)-2-furamide can reduce the release of dopamine in the brain, which is thought to be responsible for its effects on addiction. 5-methyl-N-(1-propyl-4-piperidinyl)-2-furamide has also been found to reduce the activity of certain brain regions that are involved in addiction and reward processing.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 5-methyl-N-(1-propyl-4-piperidinyl)-2-furamide is that it is a highly selective dopamine D3 receptor antagonist, which means that it has minimal effects on other receptors in the brain. This makes it useful for studying the specific effects of dopamine at D3 receptors. However, one limitation of 5-methyl-N-(1-propyl-4-piperidinyl)-2-furamide is that it has relatively low potency compared to other dopamine receptor antagonists, which can make it difficult to achieve the desired effects in experiments.
Direcciones Futuras
There are several future directions for research on 5-methyl-N-(1-propyl-4-piperidinyl)-2-furamide. One area of interest is the development of more potent dopamine D3 receptor antagonists that can be used in experiments. Another area of interest is the study of the effects of 5-methyl-N-(1-propyl-4-piperidinyl)-2-furamide on other neurological disorders, such as schizophrenia and depression. Additionally, studies could be conducted to investigate the potential therapeutic applications of 5-methyl-N-(1-propyl-4-piperidinyl)-2-furamide in the treatment of addiction and other neurological disorders.
Conclusion
In conclusion, 5-methyl-N-(1-propyl-4-piperidinyl)-2-furamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. Its unique properties make it useful in various fields of research, including neuroscience, pharmacology, and drug development. The synthesis method of 5-methyl-N-(1-propyl-4-piperidinyl)-2-furamide involves several steps, and the compound has been found to have a selective dopamine D3 receptor antagonist mechanism of action. 5-methyl-N-(1-propyl-4-piperidinyl)-2-furamide has several biochemical and physiological effects in the brain, and it has both advantages and limitations for lab experiments. There are several future directions for research on 5-methyl-N-(1-propyl-4-piperidinyl)-2-furamide, including the development of more potent dopamine D3 receptor antagonists and the investigation of its potential therapeutic applications in the treatment of addiction and other neurological disorders.
Propiedades
IUPAC Name |
5-methyl-N-(1-propylpiperidin-4-yl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-3-8-16-9-6-12(7-10-16)15-14(17)13-5-4-11(2)18-13/h4-5,12H,3,6-10H2,1-2H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAHHXWCBNVXEGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NC(=O)C2=CC=C(O2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-N-(1-propylpiperidin-4-yl)furan-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-ethyl-5-(4-morpholinylcarbonyl)-1H-pyrazol-4-yl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4756856.png)
![2-(4-chlorophenyl)-3-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B4756861.png)
![5,7-dimethyl[1,3]thiazolo[3,2-a]pyrimidin-4-ium perchlorate](/img/structure/B4756868.png)
![N-{3-[(cyclohexylamino)carbonyl]-1-ethyl-1H-pyrazol-4-yl}-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4756871.png)



![N-[2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylthio)phenyl]pentanamide](/img/structure/B4756920.png)

![N-(4-chlorophenyl)-2-{[4-cyclohexyl-5-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4756929.png)
![3-butyl-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B4756930.png)
![2-{[4-(4-bromophenyl)-2-pyrimidinyl]thio}-N-[4-(difluoromethoxy)phenyl]acetamide](/img/structure/B4756939.png)
![2-({[1-(2-fluorobenzyl)-1H-indol-3-yl]methylene}amino)-N-(2-methylphenyl)-3-thiophenecarboxamide](/img/structure/B4756946.png)
![N-[3-[(cyclopropylamino)carbonyl]-4-(4-methylphenyl)-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4756951.png)